molecular formula C12H18FNO B13289237 3-{[1-(4-Fluorophenyl)propyl]amino}propan-1-ol

3-{[1-(4-Fluorophenyl)propyl]amino}propan-1-ol

Cat. No.: B13289237
M. Wt: 211.28 g/mol
InChI Key: XKFUKKACPMTUEV-UHFFFAOYSA-N
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Description

3-{[1-(4-Fluorophenyl)propyl]amino}propan-1-ol is an organic compound with the molecular formula C12H18FNO It is characterized by the presence of a fluorophenyl group, a propyl chain, and an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(4-Fluorophenyl)propyl]amino}propan-1-ol typically involves the reaction of 4-fluorophenylpropylamine with an appropriate epoxide or halohydrin. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled temperature and pressure conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(4-Fluorophenyl)propyl]amino}propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-{[1-(4-Fluorophenyl)propyl]amino}propanone.

    Reduction: Formation of 3-{[1-(4-Fluorophenyl)propyl]amino}propanamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-{[1-(4-Fluorophenyl)propyl]amino}propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[1-(4-Fluorophenyl)propyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to certain biological targets, while the amino alcohol moiety can participate in hydrogen bonding and other interactions. These properties contribute to the compound’s biological activity and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(1-Benzylpiperidin-4-yl)amino]-3-[(4-fluorophenyl)thio]propan-2-ol
  • 3-Amino-3-(4-fluorophenyl)propan-1-ol

Uniqueness

3-{[1-(4-Fluorophenyl)propyl]amino}propan-1-ol is unique due to its specific structural features, such as the combination of a fluorophenyl group with an amino alcohol moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H18FNO

Molecular Weight

211.28 g/mol

IUPAC Name

3-[1-(4-fluorophenyl)propylamino]propan-1-ol

InChI

InChI=1S/C12H18FNO/c1-2-12(14-8-3-9-15)10-4-6-11(13)7-5-10/h4-7,12,14-15H,2-3,8-9H2,1H3

InChI Key

XKFUKKACPMTUEV-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)F)NCCCO

Origin of Product

United States

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